molecular formula C16H15N3O2 B12176256 N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B12176256
M. Wt: 281.31 g/mol
InChI Key: CQPJYLOVMNEYKT-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxypyridine Synthesis: The methoxypyridine moiety can be synthesized by methylation of pyridine derivatives using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the methoxypyridine with the indole carboxamide. This can be achieved through a condensation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide is unique due to its specific combination of a methoxypyridine and an indole carboxamide moiety, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-19-8-7-11-9-12(3-5-14(11)19)16(20)18-13-4-6-15(21-2)17-10-13/h3-10H,1-2H3,(H,18,20)

InChI Key

CQPJYLOVMNEYKT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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